Styramate (Sinaxar) is a centrally-acting skeletal muscle relaxant. [] It was developed as part of a central nervous system drug program initiated by the Armour Pharmaceutical Company in 1952. [] The development of Styramate aimed to address the need for a long-acting, non-sedative muscle relaxant with high specificity and minimal side effects. []
One study investigated the reactions of Styramate with various reagents to establish identification and differentiation methods for medicinal carbamates. [] The study successfully differentiated Styramate from other muscle relaxants based on the melting point data and infrared spectra of its derivatives formed by reacting with:
Another study analyzed the mass spectra of Styramate and other medicinal carbamates using both electron impact and field desorption techniques. [, ] The results provided insights into the fragmentation pathways of Styramate and highlighted the expulsion of the carbamate grouping at different fragmentation stages.
Styramate primarily acts as a central nervous system depressant. [] It demonstrates a selective depressive effect on spinal polysynaptic reflexes, particularly in decerebrate cats, suggesting a potential site of action within the spinal cord. [] This selective depression of polysynaptic reflexes differentiates its action from other muscle relaxants. []
Further research indicates that Styramate may also possess quinidine-like activity. [, ] Quinidine is known for its ability to block potassium channels in the heart, affecting cardiac muscle excitability. This finding suggests potential additional mechanisms of action for Styramate beyond its central nervous system effects.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2